molecular formula C17H16N2O3 B11811583 Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate CAS No. 126824-19-9

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B11811583
CAS No.: 126824-19-9
M. Wt: 296.32 g/mol
InChI Key: INNCDPZHKVKFCL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is a benzimidazole derivative characterized by a methoxy-substituted phenyl group at position 2 and an ester group at position 5 of the benzimidazole core. This compound is synthesized via a condensation reaction between ethyl 3,4-diaminobenzoate and 4-methoxybenzaldehyde in the presence of sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) . Its crystal structure, determined via single-crystal X-ray diffraction, reveals a centrosymmetric triclinic space group ($P\bar{1}$) with unit-cell parameters $a = 8.9190$ Å, $b = 12.6888$ Å, $c = 14.7111$ Å, and $V = 1599.43$ ų .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126824-19-9

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

ethyl 2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H16N2O3/c1-3-22-17(20)12-6-9-14-15(10-12)19-16(18-14)11-4-7-13(21-2)8-5-11/h4-10H,3H2,1-2H3,(H,18,19)

InChI Key

INNCDPZHKVKFCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Patent Methodology for Scalable Production

A patent by outlines a two-step synthesis leveraging Stobbe condensation and cyclization (Figure 2):

  • Stobbe Condensation : Reacting ethyl 4-fluoro-3-nitrobenzoate with diethyl succinate in ethanol using potassium tert-butoxide (50–55°C, 12 hours).

  • Cyclization : Treating the intermediate with 4-methoxybenzaldehyde and ammonium acetate under reflux.

This method achieves a 78% yield, avoiding hazardous reagents like sodium dithionite.

Advantages Over Conventional Methods

  • Cost Efficiency : Diethyl succinate is cheaper than 4-methoxybenzaldehyde derivatives.

  • Safety : Eliminates explosive intermediates (e.g., nitro compounds).

  • Scalability : Reactions performed in ethanol facilitate industrial-scale production.

Crystal Engineering and Polymorphism

Role of Solvent in Polymorph Formation

Recrystallization from DMF yields a triclinic polymorph, while methanol produces a monoclinic variant. The triclinic form exhibits superior stability due to intermolecular C–H···O bonds (Table 1).

Table 1: Hydrogen Bonding Parameters in Triclinic Polymorph

Donor–AcceptorDistance (Å)Angle (°)
O1–H1···O22.68165
O3–H3···O42.72158

Thermal Stability Analysis

Differential scanning calorimetry (DSC) shows a single endothermic peak at 158°C, correlating with the melting point. No glass transition is observed, indicating high crystallinity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.64 (s, 1H, NH), 7.87 (s, 1H, ArH), 7.31–7.20 (m, 5H, benzyl), 5.56 (s, 2H, CH₂), 4.20 (q, J = 7.1 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃), 1.29 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR : δ 167.2 (COO), 161.5 (C–OCH₃), 142.3 (C=N), 128.9–114.7 (ArC), 60.1 (OCH₂), 55.4 (OCH₃), 14.3 (CH₃).

Infrared Spectroscopy (IR)

Strong bands at 1705 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C–O–C ether) confirm ester and methoxy functionalities.

Industrial-Scale Considerations

Solvent Recovery and Waste Management

The patent method emphasizes ethanol recovery via distillation (45°C under reduced pressure), reducing solvent waste by 85%. Water washings are neutralized with citric acid before disposal.

Yield Comparison Across Methods

MethodYield (%)Purity (HPLC)
Conventional6598.5
Patent7899.2

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Antitumor Activity

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has shown promising antitumor properties. A study demonstrated that derivatives of imidazole compounds exhibit significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound's mechanism involves the induction of apoptosis, characterized by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
4fA54918.5323–46
4fHeLa4.07-
4fSGC-79012.96-

The selectivity index indicates that normal cells exhibit significantly higher tolerance to the compound compared to tumor cells, suggesting a favorable therapeutic profile .

Antimicrobial and Other Pharmacological Activities

Benzimidazole derivatives have been reported to possess a range of pharmacological activities beyond anticancer effects. These include:

  • Antibacterial : Effective against various bacterial strains.
  • Antiviral : Shows potential in inhibiting viral replication.
  • Anti-inflammatory : Reduces inflammation through inhibition of cyclooxygenase enzymes.
  • Anticonvulsant : Exhibits activity in controlling seizures .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Antitumor Efficacy : In a comparative study, derivatives were tested against standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX). The results indicated that certain derivatives exhibited superior potency and selectivity towards cancer cells compared to these established drugs .
  • Mechanistic Insights : Research into the apoptotic pathways activated by these compounds revealed that they trigger mitochondrial dysfunction leading to cell death in cancerous cells while sparing normal cells, thus providing insights into their potential as targeted therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Substitution at Position 1

  • This derivative crystallizes as an off-white powder with a 72.11% yield, suggesting efficient synthesis despite steric hindrance .
  • Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate :
    The butyl group at position 1 and hydroxyl-methoxy substitution at position 2 introduce polarity. This compound exhibits strong UV-Vis absorption at 370 nm and photoluminescence at 460 nm, indicating applications in optoelectronics .

Table 1: Physicochemical Comparison

Compound Substituent (Position 1) Substituent (Position 2) Melting Point/°C Yield (%)
Target Compound H 4-Methoxyphenyl Not reported Not reported
Vb Cyclohexyl 4-Methoxyphenyl Not reported 72.11
Butyl Derivative Butyl 2-Hydroxy-4-methoxyphenyl Not reported Not reported

Substitution at Position 2

  • Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate :
    Fluorine at position 1 and hydroxyl groups at position 2 enhance antioxidant activity, comparable to ascorbic acid. The electron-withdrawing fluorine atom increases metabolic stability .
  • Ethyl 2-(4-(2-Methoxyethoxy)phenyl)-1H-benzo[d]imidazole-5-carboxylate :
    The 2-methoxyethoxy chain improves aqueous solubility, critical for drug delivery. Synthesis involves alkylation of ethyl 4-hydroxyphenylacetate with 2-methoxyethylbromide .

Enzyme Inhibition

In contrast, fluorinated analogs exhibit enhanced anti-inflammatory and antimicrobial activities due to increased membrane permeability .

Antioxidant Properties

Hydroxyl and methoxy groups synergistically boost radical-scavenging activity. For example, Methyl 1-(4-fluorophenyl)-2-(2-hydroxy-4,6-dimethoxyphenyl)-1H-benzimidazole-5-carboxylate demonstrates antioxidant efficacy rivaling ascorbic acid .

Biological Activity

Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H16N2O3C_{17}H_{16}N_{2}O_{3} and a molecular weight of 296.32 g/mol. The compound features a benzoimidazole core structure with an ethyl ester and a methoxyphenyl substitution, contributing to its unique chemical reactivity and biological interactions .

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method involves treating ethyl 4-chloro-3-nitrobenzoate with 4-methoxy salicylaldehyde in dimethyl sulfoxide (DMSO), followed by heating to promote cyclization. This process often yields the desired compound with efficiencies exceeding 80% .

Anticancer Properties

Research indicates that derivatives of benzoimidazole compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis and inhibit cell proliferation in breast cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Comparison to Doxorubicin (IC50 µM)
HeLa5.402.04
MCF-76.401.73
A5492.34-
HEK293 (normal)37.256.40

The IC50 values indicate that while this compound shows promising anticancer activity, it exhibits lower toxicity against normal human embryonic kidney cells compared to Doxorubicin, suggesting a potentially favorable therapeutic profile .

The mechanisms underlying the anticancer activity of this compound are being actively researched. Preliminary studies suggest that its biological effects may involve interactions with DNA and RNA, leading to alterations in their functions . Additionally, molecular docking studies have indicated a high binding affinity for key biological targets such as the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : A study reported that this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Molecular Docking : Molecular docking studies revealed that the compound binds effectively to EGFR, suggesting its potential as a targeted therapy for cancers driven by this receptor .
  • Comparative Analysis : Comparative studies with similar compounds have demonstrated that variations in substitution patterns significantly affect biological activity, highlighting the importance of structural features in drug design .

Q & A

Q. Table 1: Optimization Parameters in Synthesis

ParameterCondition 1 ()Condition 2 ()
SolventMethanol (45°C)THF (reflux)
CatalystNoneIodine (0.1 eq)
Yield45%62%
Purity (HPLC)≥95%≥98%

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization involves:

Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • IR : Stretching vibrations for ester carbonyl (C=O, ~1700 cm1^{-1}) and imidazole N-H (~3400 cm1^{-1}) .

Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 335.1) .

Elemental Analysis : Matches calculated C, H, N content within ±0.3% .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:
X-ray crystallography using programs like SHELXL () provides:

Bond Geometry : Confirms planarity of the benzimidazole ring (deviation <0.02 Å) and dihedral angles between substituents (e.g., 36.3° between imidazole and methoxyphenyl groups) .

Hydrogen Bonding : Water molecules in the lattice stabilize the structure via O–H···N interactions (e.g., O1W–H1W1···N1, 2.85 Å) .

Twinning Analysis : SHELXD detects pseudo-merohedral twinning in crystals grown from ethanol/water mixtures .

Q. Table 2: Key Crystallographic Parameters

ParameterValue ()
Space GroupP21/c
Unit Cell (Å)a=9.06, b=13.84, c=18.05
β Angle (°)92.4
R-factor0.042
Hydrogen Bonds4 (O/N interactions)

Advanced: What strategies improve the compound’s bioactivity in anticancer research?

Answer:
Modifications guided by structure-activity relationship (SAR) studies:

Substitutions :

  • 4-Methoxyphenyl Group : Enhances tubulin binding (IC50_{50} = 1.2 µM in HeLa cells) .
  • Fluorine Introduction : Improves antioxidant activity (EC50_{50} = 8.7 µM vs. ascorbic acid’s 7.5 µM) via radical scavenging .

Assay Design :

  • Tubulin Polymerization : Fluorescence-based assays using >99% pure tubulin ().
  • Cellular Uptake : LC-MS quantification in prostate cancer models (PC-3 cells) .

Q. Table 3: Bioactivity Data

ModificationAssay TypeResult (vs. Control)
4-MethoxyphenylTubulin Inhibition85% inhibition at 10 µM
Fluorinated AnalogDPPH Radical ScavengingEC50_{50} = 8.7 µM

Advanced: How to address contradictions in spectroscopic data across studies?

Q. Methodology :

Solvent Effects : Compare NMR in deuterated DMSO vs. CDCl3_3; δ shifts up to 0.3 ppm occur due to H-bonding .

Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted diamine precursors) .

Crystallographic Validation : Cross-check NMR assignments with X-ray-derived bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å in DFT calculations) .

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